Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Catalog No.
S574954
CAS No.
5909-24-0
M.F
C8H9ClN2O2S
M. Wt
232.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxyl...

Attempting to substitute with ethyl 2,4-dichloropyrimidine-5-carboxylate leads to S_NAr regioisomer mixtures demanding costly chromatography. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate eliminates this via its inert C2-SMe group, ensuring exclusive C4 functionalization. • Avanafil synthesis: Sequential C4 amination, C2 sulfone activation, and ester amidation without regioisomer byproducts. • Stable C2-SMe withstands cyclizations with amidines to form pyrimido[4,5-d]pyrimidines for late-stage diversification. • Superior solubility and kinetics vs free acid. In stock.

CAS Number

5909-24-0

Product Name

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N

Synonyms

2-Methylthio-4-chloro-5-ethoxycarbonylpyrimidine; 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester; 4-Chloro-2-methane-sulfanylpyrimidine-5-carboxylic Acid Ethyl Ester; NSC 123534;

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC

The exact mass of the compound Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123534. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a highly functionalized, orthogonally reactive pyrimidine building block widely utilized in pharmaceutical manufacturing. Featuring a highly electrophilic C4-chlorine, an electron-withdrawing C5-ethyl ester, and a stable but activatable C2-methylthio group, this compound is engineered for precise, stepwise nucleophilic aromatic substitution (S_NAr). It serves as a critical intermediate in the commercial synthesis of the PDE5 inhibitor Avanafil and numerous kinase inhibitors. For procurement teams and process chemists, its primary value lies in its ability to deliver absolute regiocontrol during initial functionalization, drastically reducing purification overhead and improving overall synthetic efficiency compared to simpler dihalogenated analogs .

Research Fit

Workflow SNAr amination & cross-coupling synthesis
Selection Ester handle and orthogonal 2-methylthio oxidation
Use Context Medicinal chemistry intermediate for kinase-targeted libraries

Attempting to substitute this compound with the cheaper and more common analog, ethyl 2,4-dichloropyrimidine-5-carboxylate, introduces significant process liabilities. While the 2,4-dichloro scaffold possesses two reactive sites, distinguishing between them during S_NAr requires stringent cryogenic conditions and precise stoichiometric control to avoid mixtures of C2-substituted, C4-substituted, and di-substituted products. This lack of inherent regioselectivity necessitates expensive and solvent-intensive chromatographic separations, which are unviable at scale. Furthermore, substituting with the free carboxylic acid variant results in poor organic solubility and sluggish S_NAr kinetics, as the deprotonated carboxylate deactivates the pyrimidine ring. The C2-methylthio group in CAS 5909-24-0 solves these issues by acting as a temporary, inert placeholder that guarantees near 100% regioselectivity at C4, while remaining ready for 'on-demand' activation via oxidation later in the synthetic sequence .

Substitution Risk

Non-esterified acid analog may reduce SNAr yield due to carboxylate interference.

2,4-Dichloro analogs can lead to unpredictable cross-coupling regioselectivity, increasing purification burden.

5-Nitrile or aldehyde variants lack ester handle for further elaboration, limiting library diversification.

Absolute Regiocontrol in Primary Amination

When performing the initial amination, CAS 5909-24-0 provides near-absolute regiocontrol at the C4 position due to the inertness of the C2-methylthio group. In contrast, the comparator ethyl 2,4-dichloropyrimidine-5-carboxylate possesses two highly reactive chloride leaving groups, often resulting in mixtures of C2- and C4-substituted isomers unless strictly controlled at cryogenic temperatures[1].

Evidence DimensionRegioselectivity and isolated yield of C4-monoaminated product
Target Compound Data>87% isolated yield of pure C4-isomer (e.g., with 3-chloro-4-methoxybenzylamine)
Comparator Or BaselineEthyl 2,4-dichloropyrimidine-5-carboxylate (frequent mixtures; requires cryogenic control to minimize C2-substitution)
Quantified DifferenceEliminates ~15-30% yield loss to C2/di-substitution seen in the comparator, ensuring >95% regioselectivity.
ConditionsS_NAr with primary amines in organic solvents at 0°C to room temperature.

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.

SNAr Amination Yield
Head-to-head
90% vs <40%
Supports efficient SNAr amination workflow
Reported isolated yield with ethylamine under mild conditions

On-Demand C2 Activation for Stepwise Functionalization

The C2-methylthio group serves as an excellent temporary placeholder that is stable under various basic and nucleophilic conditions. Once the C4 position is functionalized, the methylthio group can be selectively oxidized to a highly reactive sulfoxide or sulfone. This allows for a clean, stepwise introduction of a second nucleophile at C2, avoiding the premature degradation or over-reaction typical of C2-chlorinated intermediates .

Evidence DimensionReactivity of the C2 position towards secondary amines
Target Compound DataInert during step 1; >80% yield in step 2 after oxidation to sulfone/sulfoxide
Comparator Or BaselineC2-chlorine intermediate (prone to premature displacement, <50% yield of cleanly sequential products without protecting groups)
Quantified DifferenceProvides a stable intermediate that can be stored or subjected to other reactions, whereas a C2-Cl intermediate is highly sensitive.
ConditionsStepwise functionalization with secondary amines (e.g., pyrrolidine derivatives) following oxidation.

Enables the reliable, multi-step synthesis of complex unsymmetrical 2,4-disubstituted pyrimidines like Avanafil without side reactions.

Purity & Thermal Specification
Data to verify
>97% GC, mp 61–65 °C
Supports batch-to-batch consistency
Supplier-reported specification

S_NAr Acceleration via Ester Activation

The presence of the C5-ethyl ester strongly withdraws electron density from the pyrimidine ring, significantly lowering the activation energy for nucleophilic attack at C4. Compared to the free carboxylic acid baseline, which forms an electron-donating carboxylate anion under basic reaction conditions, the esterified form ensures rapid and complete conversion [1].

Evidence DimensionElectrophilicity and reaction kinetics at the C4 position
Target Compound DataRapid S_NAr at 0-20°C (reaction complete in 1-3 hours)
Comparator Or Baseline4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (sluggish, requires >60°C or >24h due to carboxylate deactivation)
Quantified DifferenceEsterification lowers the activation energy for nucleophilic attack, reducing reaction times from days/reflux to hours/ambient temperature.
ConditionsBasic amination conditions with triethylamine or DIPEA.

Ensures high throughput and energy efficiency in manufacturing by allowing reactions to proceed rapidly under mild conditions.

Oxidation to Sulfinyl
Class-level inference
82% yield
Enables late-stage diversification
Reported with mCPBA; >4-fold increase vs. direct displacement
Kinase Inhibitor Precedence
Cross-study comparable
5 kinase programs vs 0 reported
Established synthetic utility in kinase research
Multiple patent precedents; comparator lacks 5-ester handle
Application Scope
Cross-study comparable
Pharma & agro vs Agro only
Broader application portfolio
Dual-use reported; comparator limited to herbicides
Cross-Coupling Regioselectivity
Class-level inference
>95:5 C4:C2 vs 60:40–80:20
Predictable regioselectivity reduces purification burden
Inferred from 2-(methylthio)pyrimidine class

Commercial Synthesis of Avanafil and PDE5 Inhibitors

The most prominent industrial application of this compound is as a late-stage starting material for Avanafil. The synthesis relies entirely on the orthogonal reactivity of CAS 5909-24-0. The C4-chlorine is first displaced by 3-chloro-4-methoxybenzylamine. The C2-methylthio group is then oxidized to a sulfinyl/sulfonyl leaving group and displaced by (S)-2-(hydroxymethyl)pyrrolidine, followed by amidation of the C5-ester. This exact sequence is impossible with di-chloro analogs without severe yield penalties[1].

Development of Novel Kinase Inhibitors (e.g., HPK1, Cdk4)

In medicinal chemistry, this scaffold is heavily utilized to construct ATP-competitive kinase inhibitors. The ability to sequentially install different pharmacophores at the C4 and C2 positions allows for rapid structure-activity relationship (SAR) exploration. The C5-ester is frequently cyclized with the C4-amine to form pyrido[2,3-d]pyrimidin-7-ones or pyrimido[4,5-d]pyrimidines, which are privileged core structures in oncology drug discovery [2].

Synthesis of Fused Bicyclic Heterocycles (Pyrimido[4,5-d]pyrimidines)

Beyond linear substitutions, the proximity of the highly reactive C4-chlorine and the C5-ester makes this compound an ideal precursor for fused bicyclic systems. Reaction with amidines, guanidines, or bis-nucleophiles leads directly to pyrimido[4,5-d]pyrimidines. Procurement of the 2-methylthio variant ensures that the C2 position remains protected during the harsh cyclization conditions, allowing for subsequent diversification of the bicyclic core [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrimidinopyridone kinase inhibitor synthesis
High-purity SNAr building block with ester handle
SNAr amination yield and purity consistency
Regioselective cross-coupling library synthesis
C4-selective 2-(methylthio)pyrimidine substrate
Regioselectivity and product homogeneity
Agrochemical herbicide intermediate synthesis
High-yielding SNAr process with ester stability
Scale-up consistency and agrochemical purity specs
Late-stage sulfinyl/sulfonyl diversification
Orthogonal 2-methylthio oxidation handle
Oxidation yield and downstream displacement efficiency

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

232.0073264 Da

Monoisotopic Mass

232.0073264 Da

Heavy Atom Count

14

UNII

3EZY6B6CLY

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5909-24-0

Wikipedia

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

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